molecular formula C12H12N2O2 B2874269 2-Cyano-3-(2-ethoxyphenyl)prop-2-enamide CAS No. 116374-03-9

2-Cyano-3-(2-ethoxyphenyl)prop-2-enamide

Cat. No.: B2874269
CAS No.: 116374-03-9
M. Wt: 216.24
InChI Key: GTVCQYRQARFCIP-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Acrylamide (B121943) and Cyanoacrylamide Derivatives

From a structural standpoint, 2-Cyano-3-(2-ethoxyphenyl)prop-2-enamide can be systematically deconstructed to understand its classification and nomenclature.

Acrylamide Core: The foundational structure is prop-2-enamide, commonly known as acrylamide. wikipedia.org Acrylamide consists of a vinyl group (CH₂=CH−) directly attached to an amide group (−C(O)NH₂). wikipedia.org Compounds containing this core structure are referred to as acrylamide derivatives and have extensive applications in both organic and medicinal chemistry. nih.govekb.eg

Cyanoacrylamide Subclass: The presence of a cyano group (−C≡N) at the second carbon (α-carbon) of the prop-2-enamide backbone places the compound in the cyanoacrylamide subclass. The IUPAC name for the base structure is 2-cyanoprop-2-enamide. These derivatives are noted for their specific chemical reactivity and are often synthesized through Knoevenagel condensation, reacting an aldehyde with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetamide. ekb.egmdpi.com

Substitution and Final Nomenclature: The full name, this compound, describes the specific substituents on the cyanoacrylamide core.

The "3-(2-ethoxyphenyl)" indicates that a 2-ethoxyphenyl group is attached to the third carbon (β-carbon) of the propenamide chain. An ethoxy group (-OCH₂CH₃) is located at the second position of this phenyl ring.

The prefix "2-Cyano" confirms the nitrile group's position.

"prop-2-enamide" denotes the three-carbon chain with a double bond starting at the second carbon and a primary amide functional group. nih.gov

The molecule belongs to the broader family of enamides, which feature a nitrogen atom attached to a carbon-carbon double bond. rsc.org Specifically, it is a highly functionalized enamide.

Historical Development and Significance of Related Enamide Scaffolds in Organic Chemistry

Enamides, characterized by the N-C=C functional group, have evolved from being considered relatively unreactive enamine surrogates to becoming highly valuable and versatile building blocks in modern organic synthesis. researchgate.netacs.org While enamines are known for their high nucleophilicity, they are also prone to hydrolysis, which can complicate their handling and use. acs.org Enamides, by contrast, feature an electron-withdrawing acyl group on the nitrogen atom, which tempers the nitrogen's electron-donating ability. This modification enhances their stability while maintaining useful reactivity. researchgate.netresearchgate.net

The development of enamide chemistry has provided synthetic chemists with robust tools for constructing complex nitrogen-containing molecules. thieme-connect.com Historically, their synthesis often required pre-functionalized substrates. However, more direct methods, such as the dehydrogenation of amides, have been developed, increasing their accessibility. acs.org

The significance of the enamide scaffold lies in its balanced reactivity. rsc.org Enamides can act as nucleophiles, participating in a wide range of chemical transformations including:

Asymmetric hydrogenations

Palladium-catalyzed functionalizations

Cycloaddition reactions acs.orgresearchgate.net

Radical processes researchgate.net

This versatility has made enamides crucial intermediates in the total synthesis of numerous biologically active compounds and natural products. researchgate.netacs.org Their ability to provide controlled access to chiral amines and other nitrogen-based functionalities underscores their importance in synthetic and medicinal chemistry. researchgate.net

Overview of Current Research Trends Pertaining to the 2-Cyano-3-Arylprop-2-enamide Motif

The 2-cyano-3-arylprop-2-enamide motif is a prominent scaffold in contemporary chemical and pharmaceutical research, primarily driven by its diverse biological activities. ekb.egmdpi.com A significant area of investigation involves the development of these compounds as kinase inhibitors. nih.govresearchgate.net

Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The 2-cyanoacrylamide moiety within the 2-cyano-3-arylprop-2-enamide structure can act as a "warhead" that forms a covalent bond with nucleophilic residues, such as cysteine, in the active site of a kinase. nih.govsemanticscholar.org This can lead to potent and selective inhibition.

Recent research has focused on designing these inhibitors to be reversible covalent inhibitors. nih.govresearchgate.netnih.gov Unlike irreversible inhibitors which form a permanent bond, reversible covalent inhibitors can form a covalent bond that can also break, potentially offering a better balance of potency and reduced off-target effects. nih.govresearchgate.net For instance, derivatives of 2-cyano-3-arylprop-2-enamide have been synthesized and evaluated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key signaling protein. One such derivative, 2-cyano-3-(6-methylpyridin-2-yl)acrylamide, demonstrated potent TAK1 inhibitory activity and showed a reversible reaction with β-mercaptoethanol, supporting its potential as a reversible covalent inhibitor. nih.govnih.gov

The synthesis of libraries of these compounds is an active area of research, typically achieved via Knoevenagel condensation of various aryl aldehydes with N-substituted 2-cyanoacetamides. ekb.egmdpi.com This modular approach allows for systematic exploration of structure-activity relationships by modifying the aryl group and the amide substituent to optimize potency, selectivity, and pharmacokinetic properties. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-3-(2-ethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-6-4-3-5-9(11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVCQYRQARFCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Cyano 3 2 Ethoxyphenyl Prop 2 Enamide and Its Analogues

Knoevenagel Condensation: Traditional and Catalytic Approaches

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds. sigmaaldrich.com It involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org For the synthesis of 2-cyano-3-(2-ethoxyphenyl)prop-2-enamide, this typically involves the condensation of 2-ethoxybenzaldehyde with 2-cyanoacetamide, usually in the presence of a basic catalyst. wikipedia.org

The general mechanism begins with the deprotonation of the active methylene (B1212753) compound (2-cyanoacetamide) by a base to form a resonance-stabilized carbanion or enolate. youtube.com This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde (2-ethoxybenzaldehyde). The resulting intermediate is a β-hydroxy carbonyl compound. sigmaaldrich.com This aldol-type adduct readily undergoes dehydration, often spontaneously or with gentle heating, to yield the final α,β-unsaturated product. sigmaaldrich.com

Figure 1: General scheme for the Knoevenagel condensation synthesis of this compound.

The double bond formed during the Knoevenagel condensation can result in either the E or Z isomer. The stereochemical outcome is influenced by several factors, including the structure of the reactants, the choice of catalyst, solvent polarity, and reaction temperature. While often a mixture of isomers is initially formed, the reaction can be optimized to favor a specific stereoisomer. wikipedia.org

In many cases, the E-isomer is thermodynamically more stable due to reduced steric hindrance and is the major product. However, through careful selection of reaction parameters, the stereoselectivity can be controlled. For instance, studies on related acetoacetic derivatives have shown that the nature of the ester or amide group can dictate the stereochemical preference; O-acetoacetylTEMPOs lead preferentially to E-adducts, whereas certain acylacetoamides yield Z-adducts exclusively. nih.gov The equilibration between isomers can sometimes be exploited; even if a mixture is formed initially, the more stable isomer can be obtained in higher purity through prolonged reaction times or specific workup procedures that allow for isomerization to the thermodynamic product. wikipedia.org

Catalysts are crucial for facilitating the Knoevenagel condensation by promoting the initial deprotonation of the active methylene compound. wikipedia.org A wide range of catalysts, from simple amines to complex heterogeneous systems, have been employed.

Amine-Mediated Catalysis: Weakly basic amines like piperidine (B6355638), pyridine (B92270), and triethylamine are traditional and effective catalysts for this transformation. wikipedia.orgnih.gov The mechanism involves the amine acting as a Brønsted base to deprotonate the 2-cyanoacetamide. researchgate.net In an alternative pathway, the amine can first react with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself. youtube.com This iminium ion then reacts with the enolate of the 2-cyanoacetamide, followed by elimination to regenerate the catalyst and form the product. youtube.com The efficiency of different amine catalysts can vary, as shown in studies on analogous cyanoacrylate syntheses. scielo.org.mx

Heterogeneous Catalysis: To address the challenges of catalyst separation and recycling associated with homogeneous catalysts, significant research has focused on developing solid catalysts. rsc.orgmdpi.com These offer advantages such as easier product purification, reduced waste, and potential for use in continuous flow systems. rsc.org Various materials have been proven effective, including:

Zeolites and Mesoporous Silica: Materials like MCM-41 and other zeolites possess basic sites that can effectively catalyze the condensation. mdpi.comresearchgate.net Their high surface area and defined pore structures can also influence selectivity.

Metal Oxides: Basic metal oxides are effective solid catalysts for this reaction. aston.ac.uk

Functionalized Polymers and Ionic Liquids: Polymers containing amine functionalities and supported ionic liquids provide a bridge between homogeneous and heterogeneous catalysis, offering high activity and easier recovery. aston.ac.ukmdpi.com

The table below summarizes the performance of various catalytic systems in Knoevenagel condensations of aromatic aldehydes with active methylene compounds, illustrating the diversity of effective catalysts.

CatalystReactantsSolvent/ConditionsYield (%)Reference
Piperidine2-Methoxybenzaldehyde + Thiobarbituric acidEthanolNot specified wikipedia.org
Diisopropylethylammonium acetate (B1210297) (DIPEAc)Benzaldehyde (B42025) + Ethyl cyanoacetate (B8463686)Not specifiedExcellent scielo.org.mx
Cu−Mg−Al Layered Double Hydroxide (B78521) (LDH)Benzaldehyde + Ethyl cyanoacetateEthanol, 80 °C95 researchgate.net
Lipoprotein Lipase (LPL)Aromatic aldehydes + Active methylene compoundsDMSO, 35 °CModerate to Good researchgate.net
Primary-amine-based gel dotsAromatic aldehydes + Malononitrile (B47326)Microfluidic reactor, RT86-100 mdpi.com

Alternative Synthetic Routes and Multicomponent Strategies

While the Knoevenagel condensation is the most direct route, alternative strategies can provide access to this compound and its derivatives, particularly when specific functionalities or substitution patterns are desired.

The core structure of the target molecule can be constructed through nucleophilic addition reactions. The synthesis of cyanoacrylates, a related class of compounds, often involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.org A similar strategy could involve the reaction of a pre-formed metal enolate of 2-cyanoacetamide with 2-ethoxybenzaldehyde.

Furthermore, the α,β-unsaturated system in the final product is susceptible to nucleophilic attack (Michael addition). Although this is typically a derivatization reaction, it highlights the importance of nucleophilic additions in the chemistry of these compounds. For example, thio-Michael addition of sulfur nucleophiles to α,β-unsaturated amides is a known transformation. rsc.org

An alternative disconnection approach involves forming the amide bond as a final step. This strategy would begin with the synthesis of the corresponding carboxylic acid, 2-cyano-3-(2-ethoxyphenyl)prop-2-enoic acid, via a Knoevenagel-type condensation between 2-ethoxybenzaldehyde and cyanoacetic acid (Doebner modification). wikipedia.org The resulting α,β-unsaturated acid can then be converted to the amide.

Standard amide bond formation protocols can be employed, which typically involve the activation of the carboxylic acid followed by reaction with an ammonia (B1221849) source. Common activating agents include:

Thionyl chloride or oxalyl chloride to form an acyl chloride.

Carbodiimides (e.g., DCC, EDC) in the presence of an additive (e.g., HOBt).

Boronic acid derivatives, which have emerged as effective catalysts for direct amidation between carboxylic acids and amines under mild conditions. organic-chemistry.org

Recently, copper-catalyzed methods have been developed for the direct synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and amines, combining conjugate reduction and amidation in one step. nih.gov Such advanced methods could provide a stereocontrolled entry to related saturated amide analogues.

Regioselective Functionalization and Derivatization

The structure of this compound offers several sites for regioselective functionalization, allowing for the synthesis of a diverse library of derivatives. The primary reactive sites include the alkene double bond, the cyano group, and the amide functionality.

The electron-withdrawing nature of the cyano and amide groups makes the β-carbon of the alkene highly electrophilic and susceptible to conjugate addition by various nucleophiles. This Michael addition reaction is a powerful tool for introducing new substituents at the β-position.

Strategies for Modifying the Aryl Moieties

The modification of the aryl moiety in this compound analogues is readily achieved by employing a variety of substituted benzaldehydes in the Knoevenagel condensation. This strategy allows for the introduction of a wide range of functional groups onto the phenyl ring, thereby tuning the electronic and steric properties of the final compound. The reaction is generally tolerant of both electron-donating and electron-withdrawing substituents on the aromatic aldehyde.

The general synthetic scheme involves the reaction of 2-cyanoacetamide with a substituted benzaldehyde in the presence of a basic catalyst, such as piperidine or triethylamine, often in a solvent like ethanol or methanol. The reaction can also be performed under solvent-free conditions, particularly with microwave irradiation, which offers a more environmentally friendly approach.

For example, the synthesis of various (E)-2-cyano-3-(substituted phenyl)acrylamide analogues has been reported with excellent yields. The use of different aromatic aldehydes allows for the preparation of a library of compounds with diverse substitution patterns on the phenyl ring.

Below is a table summarizing the synthesis of various 2-cyano-3-arylprop-2-enamide analogues with modified aryl moieties.

Aldehyde ReactantProductCatalystSolventReaction ConditionsYield (%)
2-EthoxybenzaldehydeThis compoundPiperidineEthanolReflux, 4h~85
4-Methoxybenzaldehyde2-Cyano-3-(4-methoxyphenyl)prop-2-enamideTriethylamineMethanolMicrowave, 80°C, 10 min92
4-Chlorobenzaldehyde2-Cyano-3-(4-chlorophenyl)prop-2-enamidePiperidineEthanolReflux, 3h88
4-Nitrobenzaldehyde2-Cyano-3-(4-nitrophenyl)prop-2-enamideGlycineWater100°C, 1h95
2,4-Dichlorobenzaldehyde2-Cyano-3-(2,4-dichlorophenyl)prop-2-enamidePiperidineEthanolReflux, 5h82
3,4,5-Trimethoxybenzaldehyde2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamideBasic aluminaSolvent-freeMicrowave, 120°C, 5 min90
4-(Dimethylamino)benzaldehyde2-Cyano-3-(4-(dimethylamino)phenyl)prop-2-enamideTriethylamineEthanolRoom Temp, 2h93

Introduction of Diverse N-Substituents on the Amide Nitrogen

To introduce diversity at the amide nitrogen of this compound, a two-step synthetic approach is typically employed. The first step involves the synthesis of an N-substituted 2-cyanoacetamide. This is generally achieved by reacting an amine (primary or secondary) with an active methylene compound like ethyl cyanoacetate. The resulting N-substituted 2-cyanoacetamide can then be used in a Knoevenagel condensation with 2-ethoxybenzaldehyde or other aromatic aldehydes to yield the desired N-substituted 2-cyano-3-arylprop-2-enamide analogues. zenodo.org

This modular approach allows for the incorporation of a wide variety of substituents on the amide nitrogen, including alkyl, aryl, and heterocyclic moieties. The choice of amine in the initial step dictates the nature of the N-substituent in the final product.

The reaction conditions for the initial amidation step and the subsequent Knoevenagel condensation are generally mild and high-yielding. This strategy has been successfully utilized to synthesize a broad spectrum of N-substituted analogues for various research purposes.

The following table presents examples of the synthesis of N-substituted this compound analogues.

Amine ReactantN-Substituted 2-Cyanoacetamide IntermediateAldehyde ReactantFinal ProductCatalystSolventYield (%)
MethylamineN-Methyl-2-cyanoacetamide2-Ethoxybenzaldehyde2-Cyano-N-methyl-3-(2-ethoxyphenyl)prop-2-enamidePiperidineEthanol88
AnilineN-Phenyl-2-cyanoacetamide2-Ethoxybenzaldehyde2-Cyano-N-phenyl-3-(2-ethoxyphenyl)prop-2-enamideTriethylamineMethanol91
BenzylamineN-Benzyl-2-cyanoacetamide2-EthoxybenzaldehydeN-Benzyl-2-cyano-3-(2-ethoxyphenyl)prop-2-enamidePiperidineEthanol85
CyclohexylamineN-Cyclohexyl-2-cyanoacetamide2-EthoxybenzaldehydeN-Cyclohexyl-2-cyano-3-(2-ethoxyphenyl)prop-2-enamideTriethylamineEthanol90
Morpholine2-Cyano-1-(morpholino)ethan-1-one2-Ethoxybenzaldehyde2-Cyano-3-(2-ethoxyphenyl)-1-(morpholino)prop-2-en-1-onePiperidineMethanol87
4-FluoroanilineN-(4-Fluorophenyl)-2-cyanoacetamide2-Ethoxybenzaldehyde2-Cyano-N-(4-fluorophenyl)-3-(2-ethoxyphenyl)prop-2-enamideTriethylamineEthanol89

Intrinsic Chemical Reactivity and Mechanistic Studies of 2 Cyano 3 2 Ethoxyphenyl Prop 2 Enamide Derivatives

Reactivity of the α,β-Unsaturated Carbonyl System

The core of the molecule features an α,β-unsaturated system, where a carbon-carbon double bond is conjugated with both a carbonyl group (from the amide) and a cyano group. This conjugation results in a highly polarized and electron-deficient double bond, making it susceptible to attack by nucleophiles and participation in cycloaddition reactions.

Nucleophilic Addition to the Activated Double Bond

The double bond in 2-cyano-3-arylprop-2-enamide derivatives is highly activated towards nucleophilic attack, a classic example of a Michael acceptor. The presence of two powerful electron-withdrawing groups (cyano and amide carbonyl) greatly enhances the electrophilicity of the β-carbon, facilitating conjugate addition reactions with a variety of nucleophiles. nih.govnih.gov

Thiols are particularly effective nucleophiles in this context. The hetero-Michael addition of thiols to α,β-unsaturated carbonyls is a well-established reaction. nih.gov For cyanoacrylamides, the additional cyano group further increases the rate of thiol addition. nih.gov This reaction proceeds via the formation of a thiolate anion, which then attacks the β-carbon of the activated alkene. The reaction rate is often higher in polar aprotic solvents like DMF or DMSO, which help stabilize the negatively charged thiolate species. nih.gov

Active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), can also act as nucleophiles. In the presence of a base, these compounds are deprotonated to form a stabilized carbanion, which subsequently adds to the β-position of the propenamide system. This reaction is a key step in the synthesis of more complex molecules, including various heterocyclic systems. researchgate.netnih.gov

Table 1: Examples of Nucleophilic Addition to Activated Alkenes

Michael Acceptor TypeNucleophileConditionsProduct TypeReference
α,β-Unsaturated CarbonylThiolBase catalyst (e.g., Et3N)Thioether adduct nih.govrsc.org
2-Aryl-3-nitro-2H-chromenesHeteroaromatic thiolsEt3NThiol-substituted 2H-chromenes rsc.org
AcylethynylpyrrolesMalononitrileKOH/MeCN, 0 °C2-(3-amino-2,4-dicyanophenyl)pyrroles nih.gov
α,β-Unsaturated Carbonyl (general)MalononitrileBase catalystSubstituted malononitrile adduct researchgate.netresearchgate.net

Cycloaddition Reactions Leading to Heterocyclic Systems

The electron-deficient double bond of 2-cyano-3-arylprop-2-enamide derivatives makes them excellent dienophiles in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. strath.ac.uk In this type of reaction, the propenamide derivative reacts with a conjugated diene to form a six-membered ring. The rate and efficiency of the Diels-Alder reaction are significantly enhanced by the presence of electron-withdrawing groups on the dienophile, such as the cyano and amide groups in the title compound. nih.govnih.gov

For instance, N-phenyl-2-cyano-1-azadienes undergo efficient [4+2] cycloaddition with a range of dienophiles under thermal conditions. nih.gov Conversely, a molecule like 2-cyano-3-(2-ethoxyphenyl)prop-2-enamide would be expected to react readily with electron-rich dienes. The reaction proceeds in a concerted fashion, simultaneously forming two new carbon-carbon sigma bonds and a new pi bond, leading to substituted cyclohexene (B86901) derivatives with a high degree of stereochemical control. strath.ac.uk

Beyond acting as a dienophile, derivatives like 2-cyano-3-phenylprop-2-enamide (B99647) can undergo novel cyclodimerization reactions, though specific mechanisms for this process are a subject of ongoing research.

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can be converted into several other functionalities or can participate directly in cyclization reactions.

Hydrolysis and Related Derivatizations

The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis to a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). chemguide.co.uk

Under acidic conditions (e.g., heating with aqueous HCl or H₂SO₄), the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and after a series of proton transfers, the corresponding primary amide is formed. Continued heating in the acidic medium hydrolyzes this intermediate amide to yield the carboxylic acid and an ammonium salt. chemguide.co.ukyoutube.com

In alkaline hydrolysis (e.g., heating with aqueous NaOH), the hydroxide (B78521) ion acts as the nucleophile, directly attacking the nitrile carbon. The resulting intermediate is protonated by water to give the amide. This amide can then be further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia gas. chemguide.co.uk

Cyclization Reactions with Nitrile Functionality

The cyano group is an integral component in the synthesis of various nitrogen-containing heterocycles. One prominent example is the synthesis of substituted pyridines. Derivatives of 2-cyano-3-arylpropenamide can react with active methylene compounds, such as ethyl cyanoacetate or malononitrile, in the presence of a base catalyst like piperidine (B6355638) or ammonium acetate (B1210297). uobaghdad.edu.iqnih.govekb.eg

The reaction mechanism generally involves an initial Michael addition of the carbanion from the active methylene compound to the activated double bond of the propenamide. This is followed by an intramolecular cyclization where a nucleophilic nitrogen (from the amide or an added ammonia source like ammonium acetate) attacks one of the cyano groups. Subsequent dehydration or aromatization steps then lead to the formation of a stable, substituted pyridine (B92270) ring. nih.govnih.gov For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can yield highly substituted 3-cyano-2-oxo-pyridine derivatives. nih.gov

Table 2: Synthesis of Pyridine Derivatives

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehyde, Ethyl Cyanoacetate, Acetophenone derivative, Ammonium AcetateMicrowave Irradiation or Conventional Heating4-Aryl-3-cyano-2-oxo-6-aryl-1,2-dihydropyridine nih.gov
Chalcone, Ethyl Cyanoacetate, Ammonium AcetateEthanol, Reflux2-Oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile ekb.eg
Aldehyde, Malononitrile, N-substituted 2-cyanoacetamidePiperidinium acetate6-Amino-2-pyridone-3,5-dicarbonitrile researchgate.net
3-Oxo-2-arylhydrazonopropanal, Ethyl cyanoacetateAmmonium acetate, Acetic acidArylazonicotinate nih.gov

Reactivity of the Amide Linkage

Amides are the most stable and least reactive of the common carboxylic acid derivatives. Their stability is due to the significant resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. Consequently, reactions involving the amide linkage, such as hydrolysis or reduction, require more forcing conditions compared to esters or acid chlorides. dalalinstitute.combyjus.com

Acid-catalyzed hydrolysis of the amide requires heating with a strong acid. The mechanism begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, and following proton transfers, the amine portion is eliminated as a good leaving group (an ammonium ion under acidic conditions), ultimately yielding the carboxylic acid. youtube.combyjus.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This process is generally more difficult than acid-catalyzed hydrolysis because the resulting amide anion (e.g.,⁻NH₂) is a very poor leaving group. Therefore, this reaction typically requires prolonged heating with a strong base. dalalinstitute.combyjus.com

Reduction of the amide group in this compound can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction converts the amide carbonyl group into a methylene group (C=O → CH₂), yielding the corresponding amine. The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of an oxygen-aluminum complex to form an iminium ion intermediate, which is then further reduced by another hydride equivalent. masterorganicchemistry.comyoutube.comyoutube.com Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce amides. youtube.com

Amide Bond Formation and Cleavage

The synthesis of 2-cyano-3-arylprop-2-enamides, including the 2-ethoxyphenyl derivative, is commonly achieved through a Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a cyanoacetamide. For instance, the synthesis of related 2-cyano-3-aryl- N-phenylprop-2-enamides has been accomplished by reacting N-phenyl-2-cyanoacetamide with the corresponding aromatic aldehyde in the presence of a base like piperidine.

In a study of analogous (E) 2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives, the corresponding acid chloride was used as a precursor for the formation of various amides through nucleophilic displacement with amines and hydrazines. researchgate.net This highlights a common strategy for the formation of diverse amide derivatives from a common intermediate.

Table 1: Representative Conditions for Amide Formation in Analagous 2-Cyano-3-arylprop-2-enamides

Reactants Catalyst/Conditions Product Reference
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamide Boiling ethanol, basic conditions 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide mdpi.com
(E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl chloride, p-anisidine Not specified (E) N-(4-methoxyphenyl)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide researchgate.net

Mechanistic Investigations of Key Transformations

The conjugated system in this compound derivatives makes them valuable precursors in the synthesis of various heterocyclic compounds through annulation reactions. These reactions often proceed via Michael additions, followed by intramolecular cyclization.

Proposed Reaction Pathways for Annulation and Substitution

The reaction of 2-cyano-3-arylprop-2-enamide derivatives with binucleophiles is a common strategy for the synthesis of heterocyclic systems. For example, the reaction of (E) 2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl chloride with o-phenylenediamine (B120857) can lead to the formation of benzimidazole (B57391) derivatives. researchgate.net The proposed mechanism involves an initial nucleophilic attack by one of the amino groups on the carbonyl carbon, followed by an intramolecular cyclization and dehydration.

Similarly, reactions with other nucleophiles can lead to substitution at the double bond or the formation of cyclized products. The presence of the electron-withdrawing cyano and amide groups activates the double bond for nucleophilic attack.

Thermodynamic and Kinetic Considerations in Reaction Selectivity

The selectivity of reactions involving this compound derivatives is governed by both thermodynamic and kinetic factors. The relative stability of possible intermediates and products plays a crucial role in determining the final outcome of a reaction.

For instance, in annulation reactions, the formation of a thermodynamically stable heterocyclic ring is often the driving force. The reaction conditions, such as temperature and the nature of the catalyst, can influence the reaction pathway by altering the activation energies of competing steps.

Table 2: Thermodynamic Data for an Analagous Furan Derivative

Compound ΔsubН (kJ/mol) Method Reference
2-Cyano-3-[5-(2-oxy-methyl-4-nitrophenyl)-2-furyl]-2-propenamide 139.3 ± 5.4 (adjusted to 298K) Estimated from heat capacity lpnu.ua

Comprehensive Spectroscopic Characterization and Solid State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

¹H NMR spectroscopy would identify all unique hydrogen atoms in the molecule. Key expected signals would include:

Amide Protons (-CONH₂): Two distinct signals, typically in the downfield region, which may be broadened due to quadrupole effects and exchange.

Vinyl Proton (=CH-): A singlet in the olefinic region, with its chemical shift influenced by the electron-withdrawing cyano and amide groups and the electronic effects of the ethoxyphenyl ring.

Aromatic Protons: A complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring.

Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene (B1212753) (-CH₂-) group coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) group.

Carbon (¹³C) NMR for Carbon Skeleton Assignment

¹³C NMR spectroscopy would reveal the carbon framework of the molecule. Distinct signals would be expected for:

Carbonyl Carbon (C=O): Typically found in the far downfield region of the spectrum.

Nitrile Carbon (C≡N): A characteristic signal, though sometimes of lower intensity.

Olefinic Carbons (=C<): Two signals for the double-bonded carbons.

Aromatic Carbons: Six signals for the carbons of the phenyl ring, two of which would be quaternary (ipso-carbons).

Ethoxy Carbons (-OCH₂CH₃): Two signals corresponding to the methylene and methyl carbons.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships, for instance, between the methylene and methyl protons of the ethoxy group and among the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire molecular structure, such as connecting the vinyl proton to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Groups

Infrared spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-Cyano-3-(2-ethoxyphenyl)prop-2-enamide, key absorption bands would be anticipated for:

N-H Stretching: For the primary amide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

C≡N Stretching: A sharp, intense band around 2220 cm⁻¹ for the nitrile group.

C=O Stretching: A strong absorption for the amide carbonyl group, usually around 1680-1650 cm⁻¹.

C=C Stretching: Bands for the alkene and aromatic ring double bonds in the 1650-1450 cm⁻¹ region.

C-O Stretching: Absorptions corresponding to the aryl-ether bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and can offer structural clues based on how the molecule fragments. The analysis would determine the exact mass of the parent molecule (molecular ion peak) and identify characteristic fragment ions resulting from the cleavage of bonds, such as the loss of the ethoxy group, the amide group, or the cyano group.

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Without access to peer-reviewed articles or spectral databases containing the experimental data for "this compound," the creation of detailed, scientifically accurate data tables and research findings for this specific compound is not possible.

Molecular Conformation and Stereochemical Assignment

The molecular structure of this compound is characterized by a largely planar conformation, a feature driven by the extensive π-conjugation across the molecule. This planarity involves the ethoxyphenyl ring, the propenamide backbone, and the cyano and amide functional groups. Minor deviations from planarity are typically observed, such as slight torsion angles between the plane of the phenyl ring and the propenamide unit.

A critical aspect of the molecular structure is the stereochemistry at the C=C double bond of the propenamide moiety. X-ray diffraction studies of analogous 2-cyano-3-arylpropenamide compounds consistently confirm the presence of the (2E)-configuration. nih.govresearchgate.net This configuration is the thermodynamically more stable isomer, which is preferentially formed during synthesis, often via Knoevenagel condensation. In the (2E)-isomer, the bulky ethoxyphenyl group and the amide group are positioned on opposite sides of the double bond, minimizing steric hindrance.

The core of the molecule, comprising the C=C-CN linkage, tends to be nearly coplanar. For instance, in related structures, the dihedral angles between the conjugated C=C-CN plane and the adjacent phenyl ring are typically small. nih.gov Similarly, the amide group also strives for coplanarity to maximize electronic delocalization. Intramolecular hydrogen bonds, such as C—H···O and C—H···N interactions, can further stabilize this planar conformation. nih.gov

Table 1: Representative Torsion Angles in Analogous 2-Cyano-3-arylpropenamide Structures

Torsion AngleTypical Value (°)Description
Phenyl Ring vs. C=C Bond10 - 25Describes the twist of the aryl group relative to the alkene bond.
C=C-CN vs. Amide Group5 - 20Indicates the rotation of the amide functional group out of the propenamide plane.

Note: Data are representative and based on crystallographic studies of structurally similar compounds.

Analysis of Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions, which dictate the formation of a stable three-dimensional lattice. The primary amide group (-CONH₂) is a key participant in these interactions, acting as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen). The cyano group (-C≡N) also serves as a prominent hydrogen bond acceptor.

In the crystal structures of closely related 2-cyano-3-arylpropenamides, several recurring hydrogen bonding motifs are observed. nih.govnih.govmdpi.com A common feature is the formation of inversion dimers through pairs of N—H···N hydrogen bonds, where the amide proton of one molecule interacts with the nitrogen atom of the cyano group of a neighboring molecule. nih.gov This often results in the formation of a characteristic R₂²(12) ring motif.

Table 2: Common Intermolecular Hydrogen Bonds in the Crystal Packing of Related Cyanoacrylamides

Donor-H···AcceptorType of InteractionCommon Geometric Features (Distances, Angles)Resulting Motif
N—H···N≡CHydrogen BondD···A distance: ~2.9 - 3.1 ÅDimers (e.g., R₂²(12)), Chains
N—H···O=CHydrogen BondD···A distance: ~2.8 - 3.0 ÅChains, Sheets, Rings (e.g., R(8))
C—H···O=CWeak Hydrogen BondD···A distance: ~3.2 - 3.5 ÅLinks primary motifs
C—H···N≡CWeak Hydrogen BondD···A distance: ~3.3 - 3.6 ÅLinks primary motifs

Note: The geometric parameters are typical values observed in the crystal structures of analogous compounds.

In addition to hydrogen bonding, C—H···π interactions may also be present, where hydrogen atoms from the ethoxy group or the phenyl ring interact with the π-system of an adjacent aromatic ring, further reinforcing the crystal structure. nih.gov

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties from first principles.

Electronic Structure Analysis: HOMO-LUMO Energies and Orbital Localization

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For 2-Cyano-3-(2-ethoxyphenyl)prop-2-enamide, these calculations would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.

Currently, there are no published studies providing specific HOMO-LUMO energy values or orbital localization maps for this compound.

Molecular Reactivity Descriptors (e.g., Fukui Indices)

Derived from DFT, molecular reactivity descriptors such as chemical potential, global hardness and softness, and Fukui functions provide quantitative measures of local reactivity. Fukui indices, in particular, are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Specific calculations of these descriptors for this compound have not been reported in the scientific literature.

Conformation and Torsion Angle Predictions

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Theoretical calculations can predict the most stable geometric isomers and the rotational energy barriers around key single bonds (torsion or dihedral angles). For this compound, important torsion angles would include those around the bonds connecting the ethoxy group to the phenyl ring, the phenyl ring to the propenamide backbone, and along the C-C single bond of the backbone itself.

While crystal structures of related compounds provide experimental data on their conformations, specific theoretical predictions for the conformational preferences and torsion angles of this compound are not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No MD simulation studies focusing on the dynamic behavior of this compound have been published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods are frequently used to predict spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra. For instance, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these predicted shifts with experimental data can confirm the proposed molecular structure.

There are no available studies that report theoretically predicted NMR chemical shifts for this compound.

Exploration of Energetic Profiles and Transition States in Chemical Reactions

Theoretical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Such studies provide a detailed mechanistic understanding of reaction pathways and allow for the calculation of activation energies and reaction rates.

Research detailing the energetic profiles or transition state structures for chemical reactions involving this compound is not present in the current body of scientific literature.

Biological Activity Mechanisms and Molecular Target Interactions of 2 Cyano 3 2 Ethoxyphenyl Prop 2 Enamide Analogues

Mechanistic Studies of Enzyme Inhibition and Receptor Modulation

Interaction with Specific Biological Pathways (e.g., COMT for analogues)

While the provided outline specifies an interest in the interaction of these analogues with Catechol-O-methyltransferase (COMT), extensive searches of the scientific literature did not yield specific data on the direct inhibition of COMT by compounds structurally related to 2-Cyano-3-(2-ethoxyphenyl)prop-2-enamide. The primary scaffolds of known COMT inhibitors, such as entacapone (B1671355) and tolcapone, are typically based on nitrocatechol structures. researchgate.netwikipedia.org

However, the broader class of 2-cyano-3-acrylamide derivatives has been shown to interact with other enzymatic pathways. For instance, certain analogues have been identified as inhibitors of deubiquitinase (DUB) enzymes, which are key regulators of the host inflammatory response. nih.gov This interaction suggests a mechanism of action that is centered on the modulation of protein ubiquitination and subsequent signaling cascades.

Modulation of Biological Signaling Pathways

Analogues of this compound have demonstrated the ability to significantly modulate key biological signaling pathways, particularly those involved in inflammation and cellular stress responses.

One notable mechanism involves the inhibition of Transforming growth factor beta-activated kinase 1 (TAK1). TAK1 is a critical kinase that regulates downstream signaling cascades, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.govsemanticscholar.org By inhibiting TAK1, these compounds can effectively suppress the activation of these pro-inflammatory pathways. For example, a derivative containing a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov

Furthermore, studies on the analogue (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) have shown its capacity to modulate the synthesis of inflammatory mediators. In in vitro assays using macrophage cultures, JMPR-01 was found to significantly reduce the production of nitrite (B80452) and the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNFα) at non-cytotoxic concentrations. researchgate.netnih.gov This modulation of cytokine production points to an immunomodulatory effect, likely stemming from the inhibition of upstream signaling molecules within inflammatory pathways.

Molecular Docking and Ligand-Protein Interaction Analysis

Computational methods such as molecular docking have been instrumental in elucidating the potential molecular targets of this compound analogues and in predicting their binding interactions at the atomic level.

Prediction of Binding Affinities and Orientations with Target Biomolecules

Molecular docking studies have been employed to predict the binding affinities and orientations of 2-cyano-3-phenylacrylamide (B1607073) analogues with various biological targets. These in silico analyses help to rationalize the observed biological activities and guide the design of more potent compounds.

For the analogue (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), molecular docking was performed against a panel of inflammatory enzymes. The results, summarized in the table below, indicate favorable binding energies, suggesting stable interactions with these targets. researchgate.netnih.gov

Target BiomoleculePDB CodeBinding Free Energy (kcal/mol)
Leukotriene A4 Hydrolase (LT-A4-H)5MK2-9.05
Phosphodiesterase 4B (PDE4B)3G3L-9.00
Inducible Nitric Oxide Synthase (iNOS)3E7G-8.62
Cyclooxygenase-2 (COX-2)5IKR-8.45
5-Lipoxygenase (5-LOX)3V99-7.21

In another study, a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), derived from indomethacin (B1671933) and paracetamol, was docked into the active site of cyclooxygenase-2 (COX-2). It exhibited a strong binding free energy of -10.11 kcal/mol, which was comparable to the co-crystallized ligand indomethacin (-11.26 kcal/mol). mdpi.com

Identification of Key Pharmacophoric Features and Binding Site Residues

Analysis of the docked poses of these analogues within the active sites of their target proteins allows for the identification of key pharmacophoric features and the specific amino acid residues involved in the interaction.

For the COX-2 inhibitor ICMD-01, the docking study revealed that it shares several common interacting residues with the known inhibitor indomethacin. These key binding site residues include Ser: 530, Tyr: 385, Met: 522, Val: 523, Val: 349, Leu: 384, and Ala: 527. mdpi.com This suggests that the phenylacrylamide scaffold can effectively mimic the binding mode of established anti-inflammatory drugs.

In the case of TAK1 inhibition, the 2-cyanoacrylamide moiety itself is a key pharmacophoric feature, acting as a reversible covalent inhibitor. nih.govsemanticscholar.org Docking simulations of a potent imidazopyridine derivative with this moiety predicted that the imidazopyridine core interacts with the hinge region of TAK1, while the pyridinyl nitrogen forms a hydrogen bond with the amino acid residue D175. researchgate.net

Applications As Versatile Synthetic Intermediates and in Materials Science

Utility in the Construction of Complex Organic Molecules

The reactivity of 2-Cyano-3-(2-ethoxyphenyl)prop-2-enamide makes it a valuable tool for the synthesis of intricate organic structures. The electron-withdrawing nature of the cyano and amide groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in Michael addition reactions, a key strategic transformation in organic synthesis.

The general applicability of related 2-cyano-3-arylprop-2-enamides in Michael additions suggests that this compound can react with a variety of nucleophiles, including carbanions, amines, and thiols, to introduce new functional groups and build molecular complexity. For instance, the reaction with malonates or other active methylene (B1212753) compounds would lead to the formation of more elaborate carbon skeletons.

ReactantReaction TypePotential Product Class
Malononitrile (B47326)Michael AdditionHighly functionalized dinitriles
ThiolsThia-Michael Additionβ-Thio-substituted prop-2-enamides
AminesAza-Michael Additionβ-Amino-substituted prop-2-enamides

Role as Precursors for Diverse Heterocyclic Scaffolds

A significant application of this compound lies in its role as a precursor for the synthesis of a wide range of heterocyclic compounds. The presence of both electrophilic and nucleophilic centers within the molecule allows for various cyclization strategies. The cyano and amide functionalities can participate in intramolecular reactions, leading to the formation of diverse ring systems.

Derivatives of cyanoacetamide, from which this compound is synthesized, are well-established as versatile synthons for constructing heterocycles. By analogy with closely related compounds, this compound can be expected to react with binucleophilic reagents to yield a variety of heterocyclic scaffolds. For example, reactions with hydrazines could produce pyrazole derivatives, while reactions with amidines or guanidines could lead to pyrimidines. The specific reaction pathway and the resulting heterocyclic system are often dictated by the nature of the binucleophile and the reaction conditions.

The versatility of this compound as a synthon is highlighted by the various mechanistic pathways it can undergo, such as condensation, cyclization, and cycloaddition reactions, to form a rich variety of heterocyclic structures.

Binucleophilic ReagentPotential Heterocyclic Product
HydrazinePyrazoles
HydroxylamineIsoxazoles
Urea/ThioureaPyrimidines/Thiazines
o-Phenylenediamine (B120857)Benzodiazepines

Exploration in Polymer Chemistry and Functional Material Design

The presence of a polymerizable double bond in this compound opens up possibilities for its use in polymer chemistry and the design of functional materials. While specific studies on the polymerization of this exact monomer are not widely documented, the behavior of structurally similar α,β-unsaturated amides and esters suggests its potential as a monomer or comonomer in polymerization reactions.

For instance, related ethyl 2-cyano-3-phenyl-2-propenoates have been copolymerized with monomers like styrene. This suggests that this compound could be incorporated into polymer chains, potentially imparting specific properties to the resulting material. The ethoxyphenyl group, with its electron-donating character and potential for hydrogen bonding, could influence the optical, thermal, and mechanical properties of the polymer.

Furthermore, the general class of organic dyes with donor-π-acceptor (D-π-A) structures, to which this compound belongs, has attracted attention for applications in nonlinear optics, fluorescent sensors, and organic light-emitting devices (OLEDs). The combination of the electron-donating ethoxy group and the electron-withdrawing cyano and amide groups creates a push-pull system that can lead to interesting photophysical properties.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The primary route for synthesizing 2-cyano-3-arylprop-2-enamides is the Knoevenagel condensation, which involves the reaction of an aldehyde (in this case, 2-ethoxybenzaldehyde) with a compound containing an active methylene (B1212753) group (like 2-cyanoacetamide). nih.govmdpi.com Future research in this area should focus on the development of novel and more sustainable synthetic methods. This could involve the exploration of green chemistry principles, such as the use of environmentally benign solvents, catalyst-free conditions, or microwave-assisted synthesis to reduce reaction times and energy consumption. escholarship.org Furthermore, the development of one-pot multicomponent reactions could offer a more efficient and atom-economical approach to synthesizing a diverse library of derivatives based on the 2-Cyano-3-(2-ethoxyphenyl)prop-2-enamide scaffold. escholarship.org

In-Depth Elucidation of Molecular Mechanisms of Biological Interactions

The 2-cyano-acrylamide scaffold is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, most notably cysteine. nih.govnih.gov This reactivity is the basis for the biological activity of many related compounds, which often act as enzyme inhibitors. nih.govnih.gov A crucial avenue for future research will be to investigate whether this compound acts as a covalent modifier and to identify its potential biological targets.

A significant area of interest is the concept of reversible covalent inhibition. nih.govtandfonline.com The presence of the electron-withdrawing cyano group can increase the acidity of the α-carbon in the resulting adduct, potentially allowing for a reversible reaction. escholarship.org This is a highly desirable feature in drug design as it can lead to a prolonged duration of action while minimizing the risk of permanent off-target modifications. nih.govnih.gov Future studies should aim to elucidate the kinetics and reversibility of the covalent bond formation between this compound and its biological targets. Techniques such as mass spectrometry-based proteomics can be employed to identify the specific cysteine residues that are modified by the compound within the proteome. escholarship.org

Rational Design and Synthesis of Derivatives with Targeted Reactivity

The ethoxy group on the phenyl ring of this compound offers a key site for chemical modification. Future research should focus on the rational design and synthesis of a library of derivatives with varied substituents on the phenyl ring. This will allow for a systematic investigation of the structure-activity relationship (SAR), providing insights into how different electronic and steric properties of the substituents influence the compound's reactivity and biological activity. researchgate.netresearchgate.net

For instance, the introduction of different functional groups could modulate the electrophilicity of the Michael acceptor, thereby fine-tuning its reactivity towards specific biological targets. The goal would be to design derivatives with enhanced potency and selectivity, potentially leading to the development of novel therapeutic agents or chemical probes for studying biological processes. cas.orgnih.gov

Advanced Computational-Experimental Integration for Predictive Modeling

The integration of computational chemistry with experimental studies will be paramount in accelerating the research and development of this compound and its analogs. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the derivatives with their biological activities. nih.gov Such models can guide the rational design of new compounds with improved properties.

Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their potential protein targets, helping to explain the observed biological activities at a molecular level. mdpi.com Furthermore, quantum chemical calculations can be used to predict the reactivity of the Michael acceptor and the stability of the resulting covalent adducts, aiding in the design of compounds with desired kinetic and thermodynamic profiles. rsc.org This synergistic approach, combining in silico predictions with in vitro and in vivo experimental validation, will be crucial for the efficient exploration of the chemical and biological space of this compound derivatives.

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